molecular formula C17H14ClFN2O3 B1663290 Doxefazepam CAS No. 40762-15-0

Doxefazepam

カタログ番号: B1663290
CAS番号: 40762-15-0
分子量: 348.8 g/mol
InChIキー: VOJLELRQLPENHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドクセパゼパムは、ドクサンという商品名で販売されているベンゾジアゼピン系の薬剤です。この薬剤は、抗不安、抗けいれん、鎮静、および骨格筋弛緩作用を有しています。 これは治療的に睡眠薬として使用されます . この化合物は1972年に特許を取得し、1984年に医療現場で使用されるようになりました .

準備方法

ドクセパゼパムは、7-クロロ-1,3-ジヒドロ-5-(2-フルオロフェニル)-2H-1,4-ベンゾジアゼピン-2-オン-4-オキシドを2-ブロモエチル酢酸と水素化ナトリウムを用いてジメチルホルムアミド中でアルキル化することにより合成できます . この反応条件には、ジメチルホルムアミドを溶媒として、水素化ナトリウムを塩基として用いてアルキル化プロセスを促進することが含まれます。

化学反応の分析

Metabolic Reactions

Doxefazepam undergoes hepatic metabolism primarily via two pathways:

N-Dealkylation

The 1-(2-hydroxyethyl) group is cleaved, forming a metabolite with a primary amine. This reaction is catalyzed by cytochrome P450 enzymes .

Oxidation

The hydroxyethyl group is oxidized to a carboxylic acid, yielding a metabolite with a –COOH substituent. This pathway enhances polarity, facilitating urinary excretion .

Metabolite Structure Modification Excretion Route
N-DealkylatedRemoval of hydroxyethylUrine
OxidizedConversion to carboxylic acidUrine

Both metabolites are recovered in urine, with up to 50% of the dose excreted as conjugated derivatives .

Structural Stability and Interactions

This compound’s stability is influenced by its molecular structure:

  • Hydrogen bonding : The hydroxyethyl group and carbonyl oxygen participate in hydrogen bonding, affecting solubility and pharmacokinetics .

  • CNS interactions : It binds to GABA receptors via non-covalent interactions, modulating chloride ion influx .

While direct organometallic reactions of this compound are not extensively reported, studies on related benzodiazepines suggest potential for palladium-catalyzed cyclization or coupling reactions, though these remain speculative for this compound .

Analytical Methods

This compound’s chemical reactions are monitored via:

  • Gas chromatography with electron capture detection for metabolite profiling .

  • Reverse-phase high-performance liquid chromatography for purity analysis .

Key Research Findings

  • Pharmacokinetic profile : Rapid absorption and a 3–4 hour half-life are attributed to its hydrophilic-hydrophobic balance .

  • Metabolite diversity : N-dealkylation and oxidation pathways ensure efficient hepatic clearance .

  • Synthetic flexibility : The alkylation step allows structural modification for analog development .

This compound’s chemical reactivity is tightly regulated by its benzodiazepine scaffold and substituent chemistry, enabling therapeutic efficacy while ensuring metabolic safety. Further studies on its organometallic reactivity or advanced cyclization methods could expand its synthetic applications.

科学的研究の応用

Therapeutic Uses

1. Sleep Regulation
Doxefazepam has been investigated for its potential as a sleep regulator. A study involving healthy volunteers demonstrated that doses of 10 mg significantly reduced the number of awakenings during sleep and increased total sleep duration. The compound was found to enhance the quality of sleep without causing hangover effects, making it a candidate for managing insomnia and sleep disorders .

2. Anxiolytic Effects
this compound's anxiolytic properties make it useful in treating anxiety disorders. It has been shown to be effective in reducing anxiety symptoms in patients, similar to other benzodiazepines. Its potency is reported to be 2-4 times greater than that of flurazepam while exhibiting lower toxicity in laboratory settings .

3. Muscle Relaxation and Anticonvulsant Properties
The compound also possesses muscle relaxant and anticonvulsant effects, which can be beneficial in treating conditions associated with muscle spasms or seizures. This makes this compound a versatile option in clinical settings where such symptoms are prevalent .

Clinical Studies

A comprehensive review of clinical studies indicates that this compound is effective in short-term management of insomnia without significant adverse effects. Its pharmacokinetics suggest a half-life of approximately 3-4 hours, allowing for flexible dosing schedules .

Carcinogenicity Studies

Research conducted on the carcinogenic potential of this compound in rats indicated no significant increase in malignant tumors related to its administration. While there was an observed increase in benign liver adenomas, overall findings suggested that this compound does not pose a substantial carcinogenic risk .

Summary of Applications

Application Details
Sleep Regulation Reduces awakenings and increases total sleep duration; potential treatment for insomnia .
Anxiolytic Effects Effective in reducing anxiety symptoms; more potent than flurazepam with lower toxicity .
Muscle Relaxation Useful for conditions involving muscle spasms; anticonvulsant properties noted .
Carcinogenicity No significant carcinogenic risk observed; benign liver adenomas noted but not statistically significant .

Case Studies

  • Insomnia Management : A case study involving patients with chronic insomnia showed improvement in sleep quality and duration with this compound treatment over a two-week period.
  • Anxiety Disorders : In a clinical setting, patients treated with this compound reported reduced anxiety levels and improved daily functioning without significant side effects.

作用機序

ドクセパゼパムは、脳全体および中枢神経系に存在するガンマアミノ酪酸(GABA)受容体と相互作用することでその効果を発揮します。これらのGABA媒介受容体は、ほとんどの従来のベンゾジアゼピン系薬剤の標的です。ベンゾジアゼピン分子がGABA-A受容体に結合すると、GABA受容体の阻害機能を高めるアロステリック効果を発揮します。この効果は、GABA受容体に存在する塩化物チャネルの開口頻度を高めることで達成され、負に帯電した塩化物イオンがニューロンに通過することを可能にし、過分極状態につながります。 この過分極状態では、ニューロンは電気信号を発火する可能性が低くなり、全般的な抑制作用をもたらします .

類似の化合物との比較

ドクセパゼパムは、フルラゼパムやオキサゼパムなどの他のベンゾジアゼピン系薬剤に似ています。この薬剤は、効力と作用時間の面で独特です。 ドクセパゼパムは、ジアゼパム(バリウム)の約2〜3倍の効力があり、作用時間が短いため、不眠症関連の症状の治療に適しています . その他の類似の化合物には、アルプラゾラム(ザナックス)、クロルジアゼポキシド(リブリウム)、クロナゼパム(クロノピン)、ロラゼパム(アチバン)、エチゾラム、トリアゾラム(ハルシオン)、ブレタゼニル、ブロマゼパムなどがあります .

生物活性

Doxefazepam, a benzodiazepine derivative, is primarily utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. Developed in the 1970s, it is marketed under the brand name Doxans. Research indicates that this compound exhibits a range of biological activities that impact various physiological systems.

This compound functions by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies its therapeutic effects in treating anxiety and sleep disorders.

Efficacy in Sleep Disorders

A study reported that a 10 mg dose of this compound significantly reduced the number of intermediate awakenings during sleep and improved overall sleep quality, as measured by EEG monitoring . This finding supports its use as a hypnotic agent.

Acute Toxicity

This compound has been evaluated for its acute toxicity in various animal models. The oral LD50 values were found to be greater than 2000 mg/kg in mice, rats, and dogs, indicating a relatively low acute toxicity profile . In contrast, intraperitoneal LD50 values were lower, at 746 mg/kg for mice and 544 mg/kg for rats .

Chronic Toxicity Studies

Long-term studies have shown that this compound does not exhibit significant carcinogenic potential. In a study involving Sprague-Dawley rats over 104 weeks, there was no statistically significant increase in tumor incidence across various dosages . Additionally, no teratogenic effects were observed in reproductive studies involving rats and rabbits .

Genetic and Mutagenic Effects

Research has indicated that this compound does not possess mutagenic properties. Tests conducted on Salmonella typhimurium and other models showed no significant genetic damage or mutation induction . Furthermore, it did not cause DNA strand breaks in liver tissues following administration .

Case Study Insights

  • Case of Insomnia in Elderly Patients : An 80-year-old female patient with insomnia was treated with this compound. The case highlighted concerns regarding increased fall risk associated with benzodiazepine use. The attending pharmacist recommended switching to trazodone to mitigate these risks while still addressing sleep issues .
  • Sleep Quality Enhancement : Another clinical observation noted that patients receiving this compound reported improved sleep quality without significant adverse effects on cognitive function when monitored appropriately .

Summary of Findings

Parameter Findings
LD50 (Oral) >2000 mg/kg in mice, rats, dogs
LD50 (Intraperitoneal) 746 mg/kg (mice), 544 mg/kg (rats)
Carcinogenicity No significant increase in tumor incidence; inadequate evidence for human carcinogenicity
Mutagenicity No mutagenic effects observed in various assays
Efficacy in Sleep Disorders Reduced awakenings; improved sleep quality at 10 mg dose

特性

CAS番号

40762-15-0

分子式

C17H14ClFN2O3

分子量

348.8 g/mol

IUPAC名

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2

InChIキー

VOJLELRQLPENHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

正規SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Key on ui other cas no.

40762-15-0

同義語

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxefazepam
Reactant of Route 2
Doxefazepam
Reactant of Route 3
Doxefazepam
Reactant of Route 4
Reactant of Route 4
Doxefazepam
Reactant of Route 5
Reactant of Route 5
Doxefazepam
Reactant of Route 6
Reactant of Route 6
Doxefazepam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。